2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide
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Overview
Description
2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide is a compound that has garnered interest in various fields of scientific research. This compound is notable for its structural complexity, which includes a piperidine ring, a common motif in medicinal chemistry. The presence of both aliphatic and heterocyclic components makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 1-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The piperidine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence several biochemical pathways, making it a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propionamide
- 1-methyl-4-piperidone
- N-methyl-4-piperidone
Uniqueness
What sets 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide apart from similar compounds is its specific structural configuration, which imparts unique reactivity and binding properties. This makes it particularly useful in the synthesis of specialized pharmaceuticals and in studies of receptor-ligand interactions .
Properties
IUPAC Name |
2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)13-9-10-5-7-14(4)8-6-10/h10H,5-9H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSZZQRPXSDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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